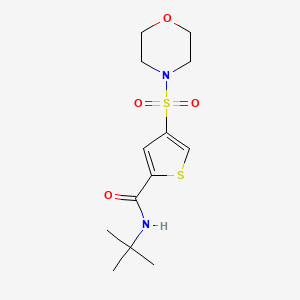

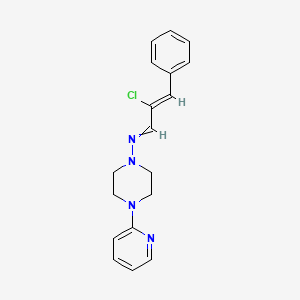

![molecular formula C21H15BrN2O4 B5602698 2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)

2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthetic strategies for related compounds often involve starting from simpler isoquinoline or benzoisoquinoline derivatives, employing conditions that facilitate the introduction of specific substituents, such as bromo, methoxy, and amino groups, at designated positions on the aromatic rings. For instance, Jacobs et al. (2008) describe the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, a closely related chemical family, highlighting a stepwise approach that could be adapted for our compound (Jacobs et al., 2008).

科学的研究の応用

Chemosensor Development

Research has highlighted the synthesis of new derivatives of the benzo[de]isoquinoline-1,3-dione system, including compounds similar to the one , for use as chemosensors. These compounds exhibit high selectivity in the detection of anions, showcasing their potential in analytical chemistry for sensing applications. The synthesis process involves the reaction of benzo[de]isoquinoline-1,3-dione derivatives with amino groups to produce compounds that can function effectively as chemosensors (Tolpygin et al., 2012).

Catalytic Performance in Organic Synthesis

Another study focuses on the synthesis and characterization of a novel mixed-ligand Cu(II) Schiff base complex, including derivatives similar to the compound of interest. This research emphasizes the complex's catalytic performance in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. These findings suggest that such compounds can act as catalysts in organic synthesis, providing efficient pathways for the formation of heterocyclic compounds with potential pharmaceutical applications (Ebrahimipour et al., 2018).

Anti-tubercular Activity

Further research into the benzo[g]isoquinoline-5,10-dione scaffold, related to the compound of interest, has identified promising antitubercular properties. The introduction of an amidinium moiety into the scaffold has not only increased solubility in polar solvents but also led to the identification of compounds with significant activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. This highlights the potential of such compounds in developing new antitubercular agents (Rotthier et al., 2016).

特性

IUPAC Name |

2-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2O4/c1-27-17-10-12(9-16(22)19(17)28-2)11-23-24-20(25)14-7-3-5-13-6-4-8-15(18(13)14)21(24)26/h3-11H,1-2H3/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPKHZYPWWYHAX-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

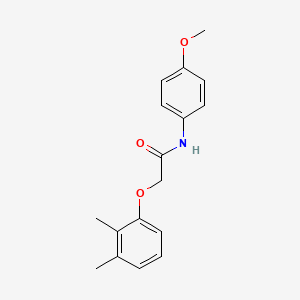

![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)

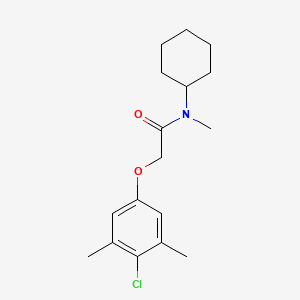

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)

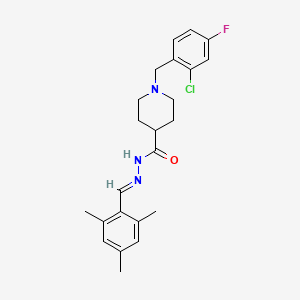

![1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B5602653.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)

![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)